![molecular formula C15H19Cl2N3O2 B3015302 N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide CAS No. 1252348-80-3](/img/structure/B3015302.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide, also known as BAY 43-9006 or sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib is a multi-targeted kinase inhibitor that targets several protein kinases, including RAF kinases, VEGFR-2, PDGFR, and c-KIT. The drug has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
科学的研究の応用
Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. The drug has also been investigated for its potential use in the treatment of other diseases, such as psoriasis, systemic sclerosis, and Alzheimer's disease. In addition, sorafenib has been used in preclinical studies to investigate its potential as a radiosensitizer.
作用機序
The mechanism of action of sorafenib involves the inhibition of several protein kinases, including RAF kinases, VEGFR-2, PDGFR, and c-KIT. The drug binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. By inhibiting these kinases, sorafenib can inhibit tumor growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. The drug can inhibit tumor cell proliferation and induce apoptosis in cancer cells. Sorafenib can also inhibit angiogenesis by blocking the VEGF signaling pathway. In addition, sorafenib has been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.
実験室実験の利点と制限
Sorafenib has several advantages for use in lab experiments. The drug has a well-established mechanism of action and has been extensively studied in preclinical and clinical settings. Sorafenib is also commercially available, making it easily accessible for researchers. However, there are some limitations to using sorafenib in lab experiments. The drug can have off-target effects, and its potency can vary depending on the cell line and experimental conditions.
将来の方向性
For research on sorafenib include the development of new analogs, investigation of its potential as a radiosensitizer and in combination with immunotherapy, and the identification of biomarkers that can predict response to treatment.
合成法
The synthesis of sorafenib involves the condensation of 3,5-dichloroaniline with 4-chloro-3-nitrobenzoic acid to form 4-chloro-3-nitrophenylamine. This intermediate is then reduced to 4-chloro-3-aminophenylamine, which is subsequently coupled with N-(1-cyano-1,2-dimethylpropyl)-2-aminopropionamide to form sorafenib. The final product is obtained after purification by crystallization.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichloro-4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-9(2)15(3,8-18)20-13(21)7-19-10-5-11(16)14(22-4)12(17)6-10/h5-6,9,19H,7H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKPNIUCKIRUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC(=C(C(=C1)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

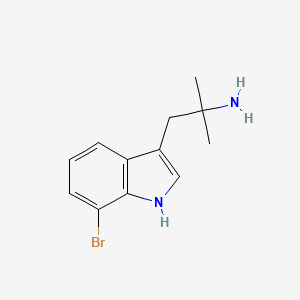

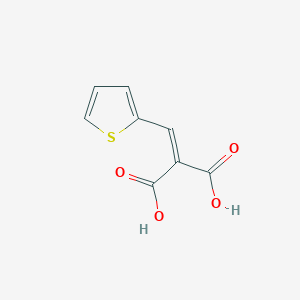
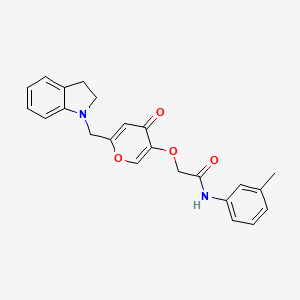
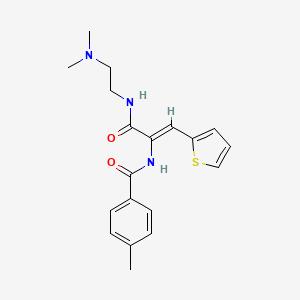
![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3015225.png)
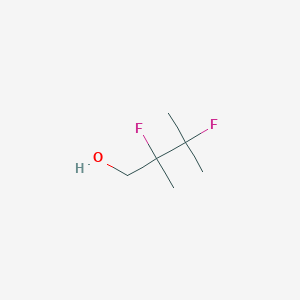
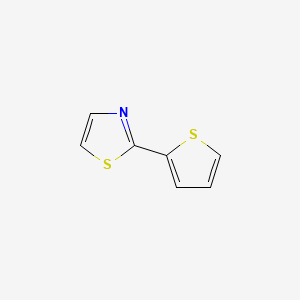
![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B3015230.png)
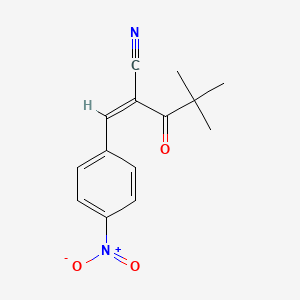
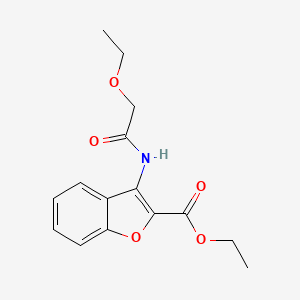


![[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B3015241.png)